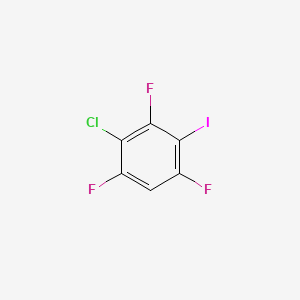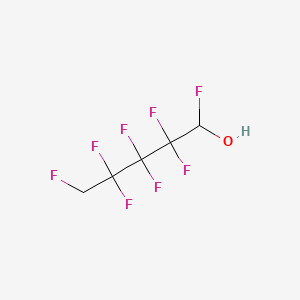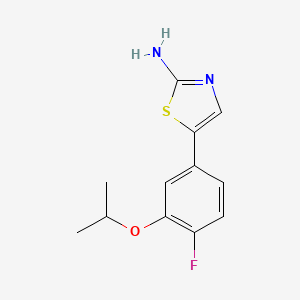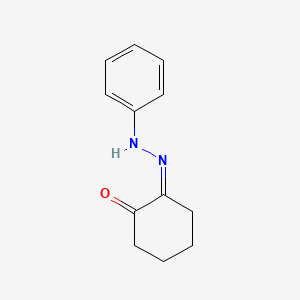
Thalidomide-O-PEG1-C2-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-PEG1-C2-acid is a synthetic compound that combines the pharmacological properties of thalidomide with a polyethylene glycol (PEG) linker and a carboxylic acid functional group. This compound is designed to enhance the solubility and bioavailability of thalidomide, making it more suitable for various biomedical applications. Thalidomide itself is known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties, which have been utilized in the treatment of multiple myeloma and erythema nodosum leprosum.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG1-C2-acid typically involves the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting it with a suitable reagent, such as N-hydroxysuccinimide (NHS), to form an active ester.
PEGylation: The activated thalidomide is then reacted with a polyethylene glycol (PEG) derivative that contains a terminal amine group. This reaction forms a thalidomide-PEG conjugate.
Carboxylation: The thalidomide-PEG conjugate is further reacted with a carboxylic acid derivative, such as succinic anhydride, to introduce the carboxylic acid functional group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:
Large-scale synthesis of activated thalidomide: Using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
PEGylation and carboxylation: Conducted in large reactors with precise control over reaction parameters such as temperature, pH, and reaction time to achieve consistent product quality.
Purification: The final product is purified using techniques such as chromatography and crystallization to remove any impurities and by-products.
化学反応の分析
Types of Reactions
Thalidomide-O-PEG1-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alcohols or amines are used in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound with altered chemical properties.
科学的研究の応用
Thalidomide-O-PEG1-C2-acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and conjugates.
Biology: Employed in the study of protein-ligand interactions and as a tool for probing biological pathways.
Medicine: Investigated for its potential in targeted drug delivery systems, particularly in cancer therapy and immunomodulation.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
作用機序
The mechanism of action of Thalidomide-O-PEG1-C2-acid involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to its immunomodulatory and anti-angiogenic effects. The PEG linker enhances the solubility and bioavailability of the compound, allowing for more effective delivery and distribution within the body.
類似化合物との比較
Similar Compounds
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2: A similar compound with an amido group and a longer PEG linker.
Thalidomide-propargyl-O-PEG1-C2-acid: A derivative with a propargyl group instead of a carboxylic acid.
Lenalidomide-O-PEG1-C2-acid: A related compound with lenalidomide as the active moiety.
Uniqueness
Thalidomide-O-PEG1-C2-acid is unique due to its specific combination of thalidomide, PEG linker, and carboxylic acid functional group. This combination enhances its solubility, bioavailability, and potential for targeted drug delivery, making it a valuable tool in various scientific and medical applications.
特性
分子式 |
C18H18N2O8 |
|---|---|
分子量 |
390.3 g/mol |
IUPAC名 |
3-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]propanoic acid |
InChI |
InChI=1S/C18H18N2O8/c21-13-5-4-11(16(24)19-13)20-17(25)10-2-1-3-12(15(10)18(20)26)28-9-8-27-7-6-14(22)23/h1-3,11H,4-9H2,(H,22,23)(H,19,21,24) |
InChIキー |
YHZQHDKZYTWLGA-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)





![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14758769.png)
![3-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B14758776.png)

![Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide](/img/structure/B14758786.png)



![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)
